Product packaging for Ondansetron-d3 Hydrochloride Salt(Cat. No.:CAS No. 1346605-02-4)

Ondansetron-d3 Hydrochloride Salt

Cat. No.: B563045
CAS No.: 1346605-02-4
M. Wt: 332.846
InChI Key: MKBLHFILKIKSQM-MUTAZJQDSA-N
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Description

Ondansetron-d3 Hydrochloride Salt, also known as this compound, is a useful research compound. Its molecular formula is C18H20ClN3O and its molecular weight is 332.846. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1346605-02-4

Molecular Formula

C18H20ClN3O

Molecular Weight

332.846

IUPAC Name

3-[(2-methylimidazol-1-yl)methyl]-9-(trideuteriomethyl)-2,3-dihydro-1H-carbazol-4-one;hydrochloride

InChI

InChI=1S/C18H19N3O.ClH/c1-12-19-9-10-21(12)11-13-7-8-16-17(18(13)22)14-5-3-4-6-15(14)20(16)2;/h3-6,9-10,13H,7-8,11H2,1-2H3;1H/i2D3;

InChI Key

MKBLHFILKIKSQM-MUTAZJQDSA-N

SMILES

CC1=NC=CN1CC2CCC3=C(C2=O)C4=CC=CC=C4N3C.Cl

Synonyms

1,2,3,9-Tetrahydro-9-(methyl-d3)-3-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-carbazol-4-one Hydrochloride;  GR 38032-d3;  GR 38032X-d3;  Zofran-d3;  Zophren-d3;  Zudan-d3; 

Origin of Product

United States

Synthesis and Isotopic Labeling of Ondansetron D3 Hydrochloride Salt

Spectroscopic Analysis (e.g., Nuclear Magnetic Resonance, Mass Spectrometry Fragmentation)

Spectroscopic techniques are crucial for confirming the identity and structure of Ondansetron-d3 Hydrochloride Salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For Ondansetron (B39145), the ¹H NMR spectrum shows characteristic signals for the aromatic protons, the protons of the carbazolone ring system, and the methyl and methylene (B1212753) groups. hmdb.cachemicalbook.com In the case of Ondansetron-d3, the signal corresponding to the methyl group on the imidazole (B134444) ring would be absent or significantly reduced in intensity, confirming the site of deuteration. The specific chemical shifts will vary depending on the solvent used. For instance, a ¹H NMR spectrum of Ondansetron has been reported in deuterated methanol (B129727) (CD₃OD). hmdb.ca

Mass Spectrometry (MS) Fragmentation:

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For Ondansetron, the empirical formula is C₁₈H₁₉N₃O, with a molecular weight of 293.4 g/mol . fda.govfda.gov The protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) of 294.1611. massbank.eu

In the case of Ondansetron-d3, the molecular weight would be increased by three mass units due to the three deuterium (B1214612) atoms, resulting in a molecular weight of approximately 296.4 g/mol . Consequently, the [M+H]⁺ ion would be observed at an m/z of approximately 297.

The fragmentation pattern of Ondansetron under mass spectrometric analysis reveals characteristic product ions. High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of these fragments. researchgate.net The fragmentation of Ondansetron can lead to several key product ions. massbank.eunih.gov The study of these fragmentation pathways helps in the structural confirmation of the molecule and its deuterated analog.

Precursor Ion (m/z)FragmentationProduct Ion (m/z)
294.16Loss of the methylimidazole side chainMultiple fragments
297 (d3)Loss of the deuterated methylimidazole side chainMultiple fragments

This table is illustrative and based on general fragmentation principles. Specific fragmentation patterns can be found in detailed mass spectrometry studies.

Chromatographic Purity Determination (e.g., High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of pharmaceutical compounds, including Ondansetron and its derivatives. farmaciajournal.comactapharmsci.comeprajournals.com

A typical HPLC method for Ondansetron involves a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer (such as ammonium (B1175870) formate) and an organic solvent (like methanol or acetonitrile). nih.govfarmaciajournal.comactapharmsci.com The detection is usually performed using a UV detector at a specific wavelength, for example, 216 nm or 249 nm. actapharmsci.comeprajournals.com

The retention time of Ondansetron varies depending on the specific chromatographic conditions. For instance, one method reported a retention time of 4.997 minutes. actapharmsci.com Another method found a retention time of 2.64 minutes. eprajournals.com The purity of the sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. The European Pharmacopoeia sets limits for impurities in Ondansetron hydrochloride, with related substance B, for example, having a limit of not more than 0.4%. google.com The purity of Ondansetron-d3 as an internal standard is critical for accurate quantification in bioanalytical methods, with reported chemical purities of 98%. nih.gov

ParameterValue
ColumnC18
Mobile PhaseMethanol, Acetonitrile (B52724), Water (e.g., 50:30:20 v/v/v) actapharmsci.com
Flow Ratee.g., 1.0 mL/min actapharmsci.com
Detection Wavelengthe.g., 249 nm actapharmsci.com
Retention Timee.g., 4.997 min actapharmsci.com

This table provides example HPLC parameters and is not exhaustive.

Bioanalytical Method Development and Validation Utilizing Ondansetron D3 Hydrochloride Salt As an Internal Standard

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies

LC-MS/MS has become the gold standard for the bioanalysis of ondansetron (B39145) due to its high sensitivity, selectivity, and speed. The use of Ondansetron-d3 as an internal standard (IS) is integral to the robustness of these methods, correcting for potential variability in instrument response and matrix effects. nih.govnih.gov Validated LC-MS/MS methods are capable of determining ondansetron concentrations across a wide range, for instance from 0.20–120.0 ng/mL in human plasma. nih.gov

The separation of ondansetron from endogenous components in biological samples is achieved through precise control of chromatographic conditions. Reversed-phase chromatography is the most common approach.

Stationary Phases: C18 columns are frequently employed for this separation. Specific examples from published research include the Gemini C18 (5 μm; 50 × 4.6 mm) and Agilent SB-C18 (2.1 × 150 mm, 5 μm) columns. nih.govresearchgate.netresearchwithrutgers.com Other stationary phases like C8 (Zorbax Eclipse XDB-C8) and porous graphitic carbon (Hypercarb) have also been utilized. researchgate.netfarmaciajournal.com

Mobile Phases: The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent. A common composition involves an aqueous component like 10 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid in water, and an organic phase of acetonitrile (B52724) with 0.1% formic acid. nih.govresearchwithrutgers.com The ratio of these phases can be kept constant (isocratic elution) or varied over time (gradient elution) to optimize the separation. researchgate.netresearchgate.net

Flow Rates: Flow rates are generally maintained between 0.3 mL/min and 0.6 mL/min, depending on the column dimensions and desired run time. nih.govchromatographyonline.com

Interactive Table: Chromatographic Parameters for Ondansetron Analysis

Parameter Study 1 nih.govresearchwithrutgers.com Study 2 researchgate.net Study 3 chromatographyonline.com
Stationary Phase Gemini C18 (5 µm; 50 × 4.6 mm) Agilent SB-C18 (2.1 × 150 mm, 5 µm) Not Specified
Mobile Phase A 10 mM ammonium formate with 0.1% formic acid in water 0.1% formic acid in water 10 mM ammonium formate, 0.1% formic acid, 0.2% acetonitrile in water
Mobile Phase B 0.1% formic acid in acetonitrile Acetonitrile Acetonitrile with 0.1% formic acid
Elution Type Isocratic (55:45, A:B) Gradient Gradient
Flow Rate 0.6 mL/min Not Specified 0.3 mL/min

Tandem mass spectrometry provides the high degree of selectivity needed to quantify ondansetron in complex biological samples.

Ionization: Positive ion electrospray ionization (ESI+) is the most common technique used to generate charged parent ions of ondansetron and its deuterated internal standard. nih.govresearchgate.netnih.gov The ion spray voltage is typically set around 4000 V. nih.gov

Multiple Reaction Monitoring (MRM): For quantitative analysis, the mass spectrometer is operated in MRM mode. This involves selecting the protonated molecular ion (precursor ion) of the analyte and a specific fragment ion (product ion) that is produced upon collision-induced dissociation. This process significantly reduces background noise. The MRM transitions are highly specific to the molecule's structure.

For ondansetron, a common transition is m/z 294.1 → 170.0. nih.gov

For the internal standard, Ondansetron-d3, the transition is m/z 297.1 → 173.1. nih.gov

Collision Energy: A specific collision energy is applied to fragment the precursor ion into the product ion. For the analysis of ondansetron and Ondansetron-d3, a collision energy of 35 V has been reported to be effective. nih.gov

Interactive Table: Mass Spectrometric Parameters for Ondansetron and Ondansetron-d3

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (V) Reference
Ondansetron 294.1 170.0 35 nih.gov
Ondansetron-d3 297.1 173.1 35 nih.gov

Sample Preparation Techniques from Biological Matrices

The goal of sample preparation is to extract ondansetron and Ondansetron-d3 from the biological matrix (e.g., plasma, serum, cerebrospinal fluid) while removing interfering substances like proteins and phospholipids. cooper.edu

Liquid-liquid extraction (LLE) is a robust technique used to separate compounds based on their relative solubilities in two different immiscible liquids. wustl.edunih.gov In the context of ondansetron analysis, plasma or cerebrospinal fluid (CSF) samples are mixed with an organic solvent, such as dichloromethane (B109758) or a mixture of ethyl acetate (B1210297) and hexane. nih.govresearchgate.net The analyte and internal standard preferentially partition into the organic layer, leaving many endogenous interferences behind in the aqueous layer. The organic layer is then separated, evaporated, and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system. wustl.eduresearchgate.net This technique is effective but can be more time-consuming than other methods. researchgate.net

Protein precipitation (PPT) is a simpler and faster alternative to LLE, making it suitable for high-throughput analysis. nih.govchromatographyonline.com This method involves adding a large volume of an organic solvent, most commonly acetonitrile, to the biological sample. researchgate.netnih.gov The solvent denatures and precipitates the proteins, which are then removed by centrifugation. chromatographyonline.com The resulting supernatant, containing the analyte and internal standard, can be directly injected or further diluted before analysis. While fast, care must be taken as this method may result in less clean extracts compared to LLE, potentially leading to matrix effects. nih.gov

The development of highly sensitive LC-MS/MS methods has enabled the use of very small sample volumes, which is a significant advantage in preclinical studies (e.g., in rats) or in clinical situations where sample availability is limited, such as in pediatric or cerebrospinal fluid studies. nih.govresearchwithrutgers.comwustl.edu Methods have been successfully validated using as little as 2.5 µL of rat serum or 25 µL of human plasma and CSF. nih.govresearchwithrutgers.comwustl.eduresearchgate.net These low-volume methods typically employ protein precipitation or liquid-liquid extraction and demonstrate that accurate and precise quantification can be achieved without requiring large sample quantities, allowing for more extensive pharmacokinetic profiling from a single subject. nih.govresearchwithrutgers.com

Rigorous Method Validation Criteria for Bioanalytical Applications

The validation of bioanalytical methods is paramount to ensure the reliability and accuracy of pharmacokinetic and toxicokinetic data. When using Ondansetron-d3 Hydrochloride Salt as an internal standard (IS) for the quantification of ondansetron, a comprehensive set of validation parameters must be met, adhering to guidelines from regulatory bodies like the FDA and EMA. nih.govnih.govfda.gov The use of a stable isotope-labeled internal standard like Ondansetron-d3 is considered the gold standard as it shares nearly identical physicochemical properties with the analyte, ensuring similar behavior during sample preparation and analysis. nih.govresearchgate.net

Linearity and Established Calibration Ranges

A fundamental criterion for any quantitative bioanalytical method is the establishment of a linear relationship between the analyte concentration and the instrument response. For ondansetron assays utilizing Ondansetron-d3 as an internal standard, linearity is consistently demonstrated across a variety of biological matrices and concentration ranges.

The ratio of the analyte peak area to the internal standard peak area is plotted against the nominal concentration of the calibration standards. A linear regression is then applied, with a correlation coefficient (r) or coefficient of determination (r²) greater than 0.99 being a common acceptance criterion. nih.gov

Table 1: Reported Linearity and Calibration Ranges for Ondansetron Assays

Biological MatrixCalibration RangeInternal StandardAnalytical Method
Rat Serum0.010 - 25 µg/mLOndansetron-d3LC-MS/MS
Rat Brain Microdialysates0.025 - 50 ng/mLOndansetron-d3LC-MS/MS
Human Plasma0.20 - 120.0 ng/mLOndansetron-d3LC-MS/MS
Human Plasma (enantiomers)0.10 - 40 ng/mLTropisetronLC-MS/MS
Human Plasma0.25 - 350 ng/mLOndansetron-d3LC-MS/MS
Human Cerebrospinal Fluid (CSF)0.025 - 100 ng/mLOndansetron-d3LC-MS/MS
Human Plasma10 - 380 ng/mLPropranolol hydrochlorideHPLC-UV

This table presents data from multiple research studies. nih.govnih.govnih.govnih.govnih.gov

Sensitivity Determination (Lower Limit of Quantification, LLOQ)

The sensitivity of a bioanalytical method is defined by its Lower Limit of Quantification (LLOQ). This is the lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. Typically, the LLOQ should be measurable with a precision (%RSD) not exceeding 20% and an accuracy within 80-120% of the nominal value. nih.gov The high sensitivity of methods using Ondansetron-d3 allows for the measurement of low drug concentrations, which is particularly crucial in studies involving low doses or in matrices where the drug concentration is inherently low, such as cerebrospinal fluid or brain microdialysates. nih.govnih.govnih.gov

Table 2: Lower Limit of Quantification (LLOQ) in Various Ondansetron Assays

Biological MatrixLLOQInternal StandardAnalytical Method
Rat Serum0.01 µg/mL (10 ng/mL)Ondansetron-d3LC-MS/MS
Rat Brain Microdialysate0.025 ng/mLOndansetron-d3LC-MS/MS
Human Plasma0.20 ng/mLOndansetron-d3LC-MS/MS
Human Plasma (enantiomers)0.10 ng/mLTropisetronLC-MS/MS
Human Plasma0.25 ng/mLOndansetron-d3LC-MS/MS
Human Cerebrospinal Fluid (CSF)0.025 ng/mLOndansetron-d3LC-MS/MS
Human Plasma10 ng/mLPropranolol hydrochlorideHPLC-UV

This table compiles LLOQ data from several validated methods. nih.govnih.govnih.govnih.govnih.govnih.govresearchwithrutgers.com

Assessment of Accuracy and Precision (Intra- and Inter-assay)

Accuracy and precision are determined by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) within the calibration range. Intra-assay (within-run) precision and accuracy are evaluated from replicate analyses in a single analytical run, while inter-assay (between-run) parameters are assessed over several runs on different days. nih.gov For the method to be considered reliable, the precision, expressed as the percent relative standard deviation (%RSD), should not exceed 15% for QC samples (and 20% for the LLOQ), and the accuracy should be within 85-115% of the nominal values (80-120% for the LLOQ). nih.govnih.gov

Studies consistently show that methods utilizing Ondansetron-d3 meet these stringent criteria. For instance, one study reported intra- and inter-assay precision for ondansetron enantiomers between 3.7-11.6% and 5.6-12.3%, respectively, with accuracy ranging from 100.4% to 107.1%. nih.gov Another study confirmed that all validation criteria for intra- and inter-assay coefficients of variation were less than 15%. nih.govnih.gov

Evaluation of Matrix Effects and Internal Standard Normalization Strategies

The matrix effect is the alteration of analyte ionization (suppression or enhancement) due to co-eluting endogenous components from the biological sample. nih.gov This can significantly impact the accuracy and reproducibility of LC-MS/MS methods. The use of a stable isotope-labeled internal standard, such as this compound, is the most effective strategy to mitigate these effects. nih.govresearchgate.net

Because Ondansetron-d3 co-elutes with ondansetron and has the same ionization characteristics, it experiences the same degree of ion suppression or enhancement. nih.govbris.ac.uk By calculating the ratio of the analyte response to the internal standard response, the variability introduced by the matrix effect is normalized.

In one study, significant ion suppression was observed for ondansetron in rat microdialysates (MFs of 69.8 – 71.9%) and artificial cerebrospinal fluid (aCSF) (MFs of 39.6 – 57.4%). nih.gov A similar pattern was seen for Ondansetron-d3. nih.gov However, the IS-normalized matrix factors for all matrices were close to 1.0, with a %RSD of less than 15%, demonstrating effective compensation by the internal standard. nih.govnih.gov Another study in human plasma noted that matrix effects, including those from hemolyzed or high-fat samples, did not compromise the accuracy of ondansetron quantification, with the recovery of Ondansetron-d3 being 100.2%. nih.gov

Stability Assessment of Analytes in Various Biological Matrices

Assessing the stability of the analyte in the biological matrix under various storage and handling conditions is a critical component of method validation. This ensures that the measured concentration accurately reflects the concentration at the time of sample collection. Stability is evaluated under conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top storage, and long-term storage. nih.gov

Ondansetron has been shown to be stable under a variety of conditions when analyzed using methods with its deuterated internal standard.

Table 3: Stability of Ondansetron in Rat Serum and Artificial Cerebrospinal Fluid (aCSF)

Stability ConditionMatrixDurationStorage TemperatureResult
Freeze-ThawRat Serum2 Cycles-80°C to Room Temp.Stable
Freeze-ThawaCSF1 Cycle-80°C to Room Temp.Stable
Bench-TopRat Serum4 hoursRoom TemperatureStable
Bench-TopaCSF2 hoursRoom TemperatureStable
Post-Processing (Autosampler)Processed Samples24 hours15°CStable
Long-TermRat Serum1 month-80°CStable
Long-TermaCSF2 weeks-80°CStable

Data sourced from a study on ondansetron quantification in rat microdialysis. nih.gov

Application in Preclinical Bioanalytical Studies

The robust and validated bioanalytical methods employing this compound as an internal standard are instrumental in conducting preclinical pharmacokinetic studies. A notable application is in the field of neuroscience research, particularly in studies investigating the central nervous system distribution of ondansetron. nih.govnih.gov

For example, a fully validated LC-MS/MS method was successfully applied to an intracerebral microdialysis study in rats. nih.govresearchwithrutgers.com This technique allows for the measurement of unbound drug concentrations in the brain's extracellular fluid. The study aimed to evaluate ondansetron's pharmacokinetics in both blood and brain tissue. nih.gov The high sensitivity of the assay (LLOQ of 0.025 ng/mL in microdialysate) and the minimal sample volume required (15-20 µL) were critical for generating detailed pharmacokinetic profiles, as frequent sampling is necessary. nih.govnih.gov The use of Ondansetron-d3 ensured the accuracy of the results, even with the significant matrix effects observed in brain microdialysate samples. nih.gov This type of preclinical study is essential for understanding a drug's ability to cross the blood-brain barrier and exert its effects within the central nervous system. nih.gov

Quantification in Animal Biological Fluids (e.g., Serum, Microdialysates, Cerebrospinal Fluid Surrogates)

Sensitive and specific LC-MS/MS methods have been developed and validated for the quantification of ondansetron in various animal biological fluids, with this compound serving as the internal standard. These methods are crucial for pharmacokinetic and pharmacodynamic studies, enabling researchers to understand the absorption, distribution, metabolism, and excretion of the drug.

A notable study detailed a validated LC-MS/MS method for the simultaneous determination of ondansetron in rat serum and brain microdialysates. researchgate.netnih.govresearchwithrutgers.com This method is particularly valuable as it allows for the investigation of ondansetron's ability to cross the blood-brain barrier. nih.gov The sample preparation for serum involved a straightforward protein precipitation step, while microdialysate samples only required dilution with the internal standard solution. nih.govresearchwithrutgers.com This simplified sample processing contributes to the method's efficiency. For the analysis, a Gemini C18 column was used for chromatographic separation with a mobile phase consisting of 10 mM ammonium formate with 0.1% formic acid in water and 0.1% formic acid in acetonitrile (55:45, v/v) at a flow rate of 0.6 mL/min. nih.govnih.gov The mass spectrometer was operated in the positive ion mode (ESI+), monitoring the multiple reaction monitoring (MRM) transitions of 294.1 → 170.0 (m/z) for ondansetron and 297.1 → 173.1 (m/z) for Ondansetron-d3. researchgate.net

The validation of this method demonstrated its robustness and sensitivity. The lower limit of quantitation (LLOQ) was established at 0.01 μg/mL for serum and 0.025 ng/mL for microdialysate, requiring only a small sample volume of 2.5 μL of serum and 15–20 μL of microdialysate. researchgate.netnih.govresearchwithrutgers.com The use of artificial cerebrospinal fluid (aCSF) was confirmed as a suitable surrogate matrix for brain microdialysate. researchgate.netnih.govresearchwithrutgers.com While a significant ion suppression effect was noted in brain microdialysate and aCSF, the internal standard-normalized matrix factor was close to 1.0, indicating that the use of Ondansetron-d3 effectively compensated for the matrix effects. researchgate.netnih.gov

Similarly, a sensitive LC-ESI-MS/MS method was developed for the determination of ondansetron in human plasma and cerebrospinal fluid (CSF), again utilizing a labeled ondansetron as the internal standard. nih.govnih.govnih.gov This method employed liquid-liquid extraction for sample preparation and achieved a calibration range of 0.25–350 ng/mL in plasma and 0.025–100 ng/mL in CSF, using a sample volume of just 25 µL for both matrices. nih.govnih.govnih.gov

The following interactive table summarizes the key parameters of the bioanalytical method for ondansetron quantification in animal biological fluids.

ParameterSerum (Rat)Microdialysate (Rat Brain)Plasma (Human)Cerebrospinal Fluid (Human)
Internal StandardOndansetron-d3Ondansetron-d3Labeled OndansetronLabeled Ondansetron
Sample PreparationProtein PrecipitationDilutionLiquid-Liquid ExtractionLiquid-Liquid Extraction
LLOQ0.01 µg/mL0.025 ng/mL0.25 ng/mL0.025 ng/mL
Calibration RangeNot specified in provided textNot specified in provided text0.25–350 ng/mL0.025–100 ng/mL
Sample Volume2.5 µL15-20 µL25 µL25 µL

Development of High-Throughput Bioanalytical Platforms

The demand for analyzing a large number of samples in preclinical and clinical studies has driven the development of high-throughput bioanalytical platforms. The use of this compound as an internal standard is a key component of these platforms, ensuring data quality and reliability in a high-speed environment.

High-throughput analysis is characterized by rapid sample processing and short analytical run times. The LC-MS/MS method for rat serum and microdialysates exemplifies this, with a short run time and straightforward sample preparation procedures that contribute to its high-throughput capacity. researchgate.netnih.govresearchwithrutgers.com For instance, the simple dilution step for microdialysate samples and protein precipitation for serum samples are amenable to automation, which can significantly increase sample throughput. nih.govresearchwithrutgers.com

Another study focusing on a bioequivalence analysis of ondansetron tablets in healthy Chinese subjects also highlights features conducive to high-throughput analysis. nih.gov The method demonstrated strong selectivity and a fast analysis time, with easy sample processing. nih.gov Sample preparation involved a semi-automated liquid-liquid extraction in a 96-well format, a common strategy in high-throughput laboratories to handle large batches of samples efficiently. researchgate.net The analysis was performed using an LC-MS/MS system with a total run time of 5.00 minutes per sample. nih.gov

The key elements that enable the development of high-throughput bioanalytical platforms for ondansetron analysis are summarized in the table below.

High-Throughput FeatureDescriptionExample from Ondansetron Analysis
Rapid ChromatographyShort analytical run times to increase the number of samples analyzed per day.A 5.00-minute LC-MS/MS run time per sample was reported. nih.gov
Simplified Sample PreparationMinimally complex extraction procedures that are easy to perform and automate.Protein precipitation for serum and simple dilution for microdialysates. nih.govresearchwithrutgers.com
AutomationUse of robotic systems for liquid handling and sample processing to reduce manual labor and increase consistency.Semi-automated liquid-liquid extraction in a 96-well plate format. researchgate.net
Small Sample VolumeRequires minimal amounts of biological fluid, which is particularly advantageous in studies with limited sample availability.2.5 µL of serum and 15-20 µL of microdialysate were sufficient for analysis. researchgate.netnih.govresearchwithrutgers.com

Preclinical Drug Metabolism and Pharmacokinetic Research Incorporating Ondansetron D3 Hydrochloride Salt

Investigation of Drug Metabolism Pathways

Ondansetron (B39145) is extensively metabolized in the liver, with less than 5% of the parent drug excreted unchanged in the urine. nih.govdroracle.ai The primary route of metabolism is hydroxylation on the indole (B1671886) ring, followed by conjugation with glucuronide or sulfate. droracle.aidrugbank.com

Role of Cytochrome P450 Enzymes (e.g., CYP1A2, CYP2D6, CYP3A4) in Ondansetron Metabolism

In vitro studies using human liver microsomes and specific chemical inhibitors have identified several cytochrome P450 (CYP) isoenzymes responsible for the metabolism of ondansetron. nih.govfda.gov Multiple CYP forms, including CYP1A2, CYP2D6, and CYP3A4, are involved in its breakdown. droracle.aidrugbank.comnih.gov

The specific roles of these enzymes can be summarized as follows:

CYP1A2: Involved in the hydroxylation of ondansetron. drugbank.comnih.gov

CYP3A4: Plays a major role in the metabolism of ondansetron. drugbank.comoup.com

It is important to note that inducers of CYP3A4, such as phenytoin (B1677684) and carbamazepine, have been shown to increase the oral clearance of ondansetron, leading to decreased blood concentrations. hres.ca

Identification and Characterization of Metabolites using Labeled Compounds

Isotopically labeled compounds, such as Ondansetron-d3 Hydrochloride Salt, are crucial tools in drug metabolism studies. medchemexpress.comimmunomart.com These labeled versions of the drug allow researchers to trace the metabolic fate of the compound and identify its various metabolites. medchemexpress.commedchemexpress.com The use of techniques like liquid chromatography-tandem mass spectrometry (LC/MSn) and nuclear magnetic resonance (NMR) spectroscopy enables the isolation and structural elucidation of these metabolites. nih.gov

Pharmacokinetic Profiling in Preclinical Models

Utilization of Animal Models for Pharmacokinetic Studies

A variety of animal models are employed in the preclinical pharmacokinetic evaluation of ondansetron. These models are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the drug before human trials.

Commonly used animal models include:

Rats: Widely used to study the fundamental pharmacokinetic parameters of ondansetron, including bioavailability, clearance, and the effects of different administration routes. nih.govuobaghdad.edu.iqcdnsciencepub.com For instance, studies in rats have investigated dose-independent pharmacokinetics and the significant first-pass metabolism that contributes to low oral bioavailability. nih.govresearchgate.net

Mice: Utilized in studies investigating the efficacy of ondansetron in specific preclinical models, such as radiation-induced pica, which is an analogue for nausea and vomiting. medchemexpress.com

Dogs: Serve as a non-rodent species to assess pharmacokinetic parameters and inform dosing strategies for potential veterinary applications. nih.gov

These preclinical studies in various animal species provide a foundational understanding of how ondansetron behaves in a biological system.

Assessment of Clearance and Volume of Distribution in Preclinical Systems

Preclinical studies have established key pharmacokinetic parameters for ondansetron.

Clearance: Ondansetron is primarily cleared from the body through hepatic metabolism, with renal excretion of the unchanged drug being minimal. nih.gov In rats, hepatic metabolism accounts for a significant portion of ondansetron's clearance. researchgate.net Population pharmacokinetic analyses have shown that clearance is related to body weight. hpra.ie In adult humans, the clearance of ondansetron is approximately 0.38 L/h/kg in normal volunteers. drugbank.com

Volume of Distribution: Ondansetron has a relatively large volume of distribution, indicating that it is widely distributed throughout the body. nih.gov The steady-state volume of distribution in humans is approximately 140 L. geneesmiddeleninformatiebank.nlhpra.ie In preclinical models, the volume of distribution has also been characterized, and it has been noted to be lower in adults compared to infants and children. hpra.ie

The following table summarizes some of the pharmacokinetic parameters of ondansetron observed in preclinical and clinical settings.

ParameterSpeciesValueReference
Oral Bioavailability Rat4.07% nih.gov
Oral Bioavailability Human~60% nih.govdrugs.com
Plasma Protein Binding Rat53.2% nih.gov
Plasma Protein Binding Human70-76% hpra.ienih.gov
Elimination Half-Life Rat~30-40 min cdnsciencepub.com
Elimination Half-Life Human~3-4 hours drugbank.com
Volume of Distribution Human~160 L drugbank.com
Clearance Human (adult volunteers)~0.38 L/h/kg drugbank.com

Impact of Deuteration on Preclinical Pharmacokinetic Parameters

Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium (B1214612), is a strategy that can intentionally alter the pharmacokinetic properties of a drug. medchemexpress.comresearchgate.net This modification can affect the rate of metabolism, potentially leading to changes in clearance and half-life. medchemexpress.com

The use of deuterated compounds like this compound in research is primarily as internal standards for bioanalytical methods, such as LC-MS/MS, to ensure accurate quantification of the parent drug in biological samples. nih.gov However, the deliberate incorporation of deuterium into a drug molecule can also be a therapeutic strategy. medchemexpress.comresearchgate.net

The carbon-deuterium bond is stronger than the carbon-hydrogen bond. This "kinetic isotope effect" can slow down metabolic processes that involve the breaking of this bond, which are often mediated by CYP enzymes. researchgate.net By strategically placing deuterium at sites of metabolism on the ondansetron molecule, it is conceivable that its metabolic breakdown could be slowed. This could potentially lead to:

Reduced clearance: A slower rate of metabolism would decrease the rate at which the drug is cleared from the body. medchemexpress.com

Increased half-life: A lower clearance rate would result in a longer elimination half-life.

While the primary application of Ondansetron-d3 in published research is as a labeled internal standard nih.gov, the principles of deuteration suggest it could be used to create a modified version of ondansetron with an altered pharmacokinetic profile. medchemexpress.comresearchgate.net This could potentially offer advantages over the non-deuterated form, although this has not been extensively explored for ondansetron in a clinical setting. medchemexpress.com

In Vitro Studies of Drug-Drug Interactions and Enzyme Kinetics

In the landscape of preclinical drug development, understanding a compound's metabolic fate and its potential to interact with other therapeutic agents is paramount. In vitro methodologies provide a controlled environment to dissect these complex processes. The stable isotope-labeled compound, this compound, serves as a critical analytical tool in these investigations, enabling precise quantification and elucidation of kinetic parameters. Its utility is particularly evident in studies of enzyme kinetics, drug transporter interactions, and metabolism within isolated biological systems.

This compound is not typically evaluated as an inhibitor or inducer itself; rather, it functions as an indispensable internal standard for accurately quantifying the concentration of non-labeled ondansetron in enzyme inhibition and induction assays. The structural identity and near-identical physicochemical properties of Ondansetron-d3 to the parent drug, ondansetron, ensure that it behaves similarly during sample extraction, processing, and chromatographic separation. However, its mass difference, due to the three deuterium atoms, allows a mass spectrometer to distinguish it from the non-labeled analyte. This is crucial for correcting any variability or sample loss during the analytical procedure, thereby ensuring the integrity and accuracy of the quantitative data.

Enzyme inhibition assays investigate the potential of a new chemical entity to inhibit the metabolic activity of specific CYP enzymes. In a typical assay, ondansetron would be used as a substrate for its metabolizing enzymes. The formation of its hydroxylated metabolites is measured in the presence and absence of a potential inhibitor. Ondansetron-d3 is added to the reaction mixture during the workup phase to serve as an internal standard for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of the remaining parent ondansetron. frontiersin.org Similarly, in enzyme induction studies, which assess if a drug enhances the expression of metabolizing enzymes, Ondansetron-d3 is used for precise quantification in cell-based models like cultured human hepatocytes.

| CYP2D6 | Contributes to metabolism, but its role is considered minor compared to other CYPs. hee.nhs.uknih.gov | hee.nhs.uknih.gov |

Drug transporters, such as P-glycoprotein (P-gp), are membrane proteins that actively pump substrates out of cells, playing a key role in drug absorption, distribution, and elimination. Ondansetron has been identified as a substrate for P-gp. nih.gov This interaction can limit its penetration across biological barriers like the blood-brain barrier. Understanding these transporter-mediated interactions is critical for predicting a drug's disposition and potential for drug-drug interactions.

In preclinical models, labeled probes are essential for studying transporter function. Ondansetron-d3 can be used as such a probe in various in vitro and in vivo systems to assess P-gp activity. For instance, in cell-based assays using cell lines that overexpress P-gp, such as Caco-2 or the human brain endothelial cell line hCMEC/D3, Ondansetron-d3 can be used to measure the rate of efflux. mdpi.com A typical experiment would measure the transport of Ondansetron-d3 across a monolayer of these cells in the presence and absence of known P-gp inhibitors or inducers. A lower intracellular concentration or higher efflux ratio in the absence of an inhibitor would indicate P-gp-mediated transport. mdpi.com

In vivo studies in preclinical animal models, such as P-gp knockout mice, provide further confirmation. Research has shown that systemic administration of ondansetron had a pronociceptive (pain-sensitizing) effect in P-gp knockout mice but not in wild-type mice, suggesting that P-gp activity normally limits the concentration of ondansetron in the central nervous system. nih.gov In such studies, Ondansetron-d3 would be an ideal tool for quantifying brain and plasma concentrations via LC-MS/MS, allowing for a direct comparison of drug exposure between the knockout and wild-type animals.

Table 2: Conceptual Framework for a P-glycoprotein Interaction Study Using a Labeled Probe

Component Description Purpose
Preclinical Model P-gp expressing cell line (e.g., Caco-2, hCMEC/D3) or P-gp knockout/wild-type mice. Provides a biological system to observe P-gp function.
Labeled Probe This compound. Acts as a quantifiable substrate to trace the activity of the P-gp transporter.
Test Compound A new chemical entity or known modulator (e.g., verapamil, quinidine). To be assessed for its potential to inhibit or induce P-gp activity. nih.gov
Analytical Method Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). To accurately quantify the concentration of the labeled probe (Ondansetron-d3) in various compartments (e.g., intracellularly, basolateral medium, brain tissue).

| Primary Outcome | Change in the concentration or transport ratio of Ondansetron-d3. | A significant change in the presence of the test compound indicates a drug-transporter interaction. |

Isolated biological systems are fundamental tools in preclinical drug metabolism research. Liver microsomes, which are vesicles of the endoplasmic reticulum isolated from hepatocytes, contain a high concentration of drug-metabolizing enzymes, particularly the CYP family. nih.gov They are widely used to determine a drug's intrinsic clearance, metabolic stability, and metabolite profile. manchester.ac.uk

In these in vitro assays, this compound is employed as an internal standard to ensure the accuracy of quantitative results. researchgate.net For example, to determine the metabolic stability of ondansetron, the parent compound is incubated with liver microsomes and necessary cofactors (e.g., NADPH). Aliquots are taken at various time points, and the reaction is stopped. Before analysis by LC-MS/MS, a known quantity of Ondansetron-d3 is added to each aliquot. frontiersin.orgnih.gov This addition allows for the normalization of any variations that might occur during sample preparation (e.g., protein precipitation, extraction) and analytical detection. nih.gov

The extraction recovery of ondansetron from plasma samples, a process similar to that used for microsomal samples, has been shown to be high and consistent when using Ondansetron-d3 as the internal standard. nih.gov This high recovery and the ability to correct for matrix effects are vital for constructing reliable kinetic profiles and accurately predicting a drug's metabolic behavior in vivo.

Table 3: Analytical Performance Using Ondansetron-d3 as an Internal Standard in a Bioanalytical Method

Parameter Finding Significance Reference
Analyte Ondansetron The drug being measured. nih.gov
Internal Standard Ondansetron-d3 Used to correct for analytical variability. frontiersin.orgnih.gov
System Human Plasma Biological matrix for the assay. nih.gov
Extraction Recovery (Ondansetron) 98.0% to 103.1% Demonstrates the efficiency of the sample preparation method. nih.gov
Extraction Recovery (Ondansetron-d3) 100.2% Shows consistent behavior of the internal standard, validating its use. nih.gov

| Analytical Method | LC-MS/MS | Highly sensitive and specific method for quantification. | frontiersin.orgnih.gov |

Computational and in Silico Approaches in Ondansetron D3 Research

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations serve as a computational microscope, allowing scientists to visualize and analyze the intricate dance between a drug molecule and its biological target. These techniques are particularly useful for understanding how Ondansetron-d3 interacts with receptors and for studying the conformational properties that arise from its deuterated structure.

Molecular docking and molecular dynamics (MD) simulations have been instrumental in characterizing the binding of ondansetron (B39145) to its primary target, the serotonin (B10506) 5-HT3 receptor, as well as other proteins. biorxiv.orgnih.gov High-resolution cryo-electron microscopy (cryo-EM) structures of the 5-HT3A receptor in complex with ondansetron have provided a detailed blueprint of the binding pocket. biorxiv.orgnih.gov These studies reveal that ondansetron engages with specific aromatic residues within a conserved binding pocket, forming a unique "interaction fingerprint". nih.gov MD simulations based on these structures help to assess the stability of these binding poses and the dynamics of the drug-receptor interactions over time. biorxiv.orgnih.gov

Computational studies have also explored ondansetron's interactions with other targets, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govresearchgate.net Molecular docking has shown that ondansetron can bind to the peripheral region of the active site in these enzymes. researchgate.net For instance, in BChE, ondansetron is predicted to form hydrogen bonds and π-cation interactions with key residues like His438 and π-π stacking interactions with Trp82, Trp231, and Phe329. nih.gov These in silico findings suggest a mixed inhibition mechanism, which has been corroborated by in vitro experiments. nih.govresearchgate.net

Table 1: Predicted Interactions of Ondansetron with Biological Targets from In Silico Studies

Target ProteinInteracting ResiduesType of InteractionPredicted Outcome
5-HT3A Receptor Aromatic pocket residuesMultiple non-covalentCompetitive antagonism biorxiv.orgnih.gov
Butyrylcholinesterase (BChE) His438, Trp82, Trp231, Phe329Hydrogen bond, π-cation, π–π stackingMixed inhibition nih.gov
Acetylcholinesterase (AChE) Residues in the active site gorgeNon-covalentNon-competitive inhibition nih.govresearchgate.net
Dopamine D2/D3 Receptors Not specifiedNot specifiedPotential binding affinity hep.com.cnacs.org

The substitution of hydrogen with deuterium (B1214612) in Ondansetron-d3 can influence its conformational flexibility and stability. Conformational analysis, often performed using computational methods, explores the different spatial arrangements of a molecule and their corresponding energy levels. The slightly shorter and stronger nature of the C-D bond compared to the C-H bond can lead to subtle shifts in the preferred conformation of the molecule.

Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a powerful experimental technique complemented by computational modeling to study protein conformational dynamics upon ligand binding. chromatographyonline.comnih.govfrontiersin.org While HDX-MS primarily probes the protein's structure, the principles are relevant to understanding the stability of the deuterated ligand itself. chromatographyonline.comnih.gov Changes in the deuteration patterns of a protein when a ligand binds can reveal allosteric effects and conformational shifts induced by the ligand. nih.govnih.gov For Ondansetron-d3, computational methods like molecular dynamics simulations are essential to predict how deuteration affects its own conformational ensemble. These simulations can reveal whether the deuterated structure has a different propensity to adopt the specific conformation required for optimal binding to its target receptor. biorxiv.org Furthermore, techniques like traveling-wave ion mobility spectrometry-mass spectrometry (TWIMS-MS) combined with MD simulations have been used to distinguish between different isomers of ondansetron metabolites, highlighting the power of these methods in studying conformational dynamics. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR represents a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity. By building mathematical models, QSAR can predict the activity of new, untested compounds, thereby guiding drug design and optimization.

While specific QSAR studies focusing exclusively on Ondansetron-d3 are not extensively documented in publicly available literature, the principles of QSAR are highly applicable. The deuteration of ondansetron represents a subtle structural modification. QSAR models can be developed to understand how this change impacts its interaction with the 5-HT3 receptor and other potential off-targets. research-solution.com Descriptors used in such models would include not only standard physicochemical properties but also parameters that specifically account for the isotopic substitution.

A key application of predictive modeling for Ondansetron-d3 relates to its metabolic pathways. Drug metabolism often involves the cleavage of C-H bonds by cytochrome P450 (CYP) enzymes. drugbank.com The kinetic isotope effect dictates that C-D bonds are broken more slowly than C-H bonds. This is a primary motivation for developing deuterated drugs. medchemexpress.commedchemexpress.com QSAR and pharmacokinetic modeling can be used to predict how deuteration at specific positions on the ondansetron molecule will affect its rate of metabolism by different CYP isozymes (e.g., CYP1A2, CYP2D6, and CYP3A4), potentially leading to a more stable metabolic profile and altered pharmacokinetic properties. drugbank.comnih.gov By building models that incorporate descriptors related to bond strength and susceptibility to enzymatic attack, researchers can forecast the metabolic fate of deuterated analogs.

Quantum Chemistry Calculations for Metabolomics and Spectroscopic Property Prediction

Quantum chemistry calculations provide a fundamental, first-principles approach to understanding the electronic structure and properties of molecules. acs.orgnih.govescholarship.org These methods are invaluable for studying deuterated compounds like Ondansetron-d3, where subtle electronic effects can have significant consequences.

Quantum chemical methods, such as Density Functional Theory (DFT), can be used to accurately calculate a wide range of molecular properties. researchgate.net This includes optimizing the molecular geometry, determining vibrational frequencies, and predicting spectroscopic data like NMR chemical shifts. researchgate.net For Ondansetron-d3, DFT calculations can precisely model the changes in vibrational modes due to deuterium substitution, which can be correlated with experimental infrared (IR) and Raman spectra for structural verification. researchgate.net

In the field of metabolomics, quantum chemistry is emerging as a powerful tool for identifying unknown metabolites without relying on authentic chemical standards. acs.orgnih.govescholarship.org By calculating properties such as collision cross-section (CCS) for ion mobility spectrometry or NMR spectra, in silico libraries of potential metabolites can be generated. acs.orgnih.gov This is particularly relevant for Ondansetron-d3, as its metabolic profile may differ from that of ondansetron. Quantum calculations can predict the spectroscopic signatures of potential deuterated metabolites, aiding in their identification in complex biological samples. acs.org For example, calculations can help distinguish between positional isomers of hydroxylated metabolites, a task that can be challenging using mass spectrometry alone. researchgate.net

Table 2: Applications of Quantum Chemistry in Ondansetron-d3 Research

Application AreaCalculated PropertySignificance
Structural Analysis Bond lengths, bond angles, dihedral anglesProvides the most stable 3D structure of the deuterated molecule. researchgate.net
Spectroscopy Vibrational frequencies (IR/Raman), NMR chemical shiftsPredicts spectroscopic data to aid in experimental characterization and verification. researchgate.net
Metabolomics Collision Cross-Section (CCS), NMR spectraAids in the "standards-free" identification of novel deuterated metabolites. acs.orgnih.gov
Reactivity Molecular Electrostatic Potential (MEP), HOMO-LUMO gapPredicts sites of electrophilic/nucleophilic attack and overall chemical reactivity. researchgate.net

Quality Assurance and Reference Material Standards for Ondansetron D3 Hydrochloride Salt

Role of Ondansetron-d3 Hydrochloride Salt as a Certified Reference Material (CRM)

This compound serves as a Certified Reference Material (CRM) in analytical chemistry and pharmaceutical quality control. lgcstandards.comcaymanchem.com A CRM is a highly characterized and stable substance with one or more certified property values, accompanied by an uncertainty value and a statement of metrological traceability. caymanchem.com The production and certification of this compound as a CRM adhere to stringent international standards, such as ISO/IEC 17025 (General requirements for the competence of testing and calibration laboratories) and ISO 17034 (General requirements for the competence of reference material producers). caymanchem.com

The key function of this isotopically labeled compound as a CRM lies in its use as an internal standard in mass spectrometry-based analyses, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.gov Because its chemical and physical properties are nearly identical to the non-labeled parent drug, Ondansetron (B39145), it co-elutes and co-ionizes similarly during analysis. However, due to the mass difference from the deuterium (B1214612) atoms, it can be distinguished by the mass spectrometer. This allows for precise quantification of Ondansetron in complex biological matrices by correcting for variations in sample preparation and instrument response. The certificate of analysis accompanying the CRM provides certified property values, ensuring its suitability as a quantitative analytical reference standard. caymanchem.com

Table 1: Chemical Properties of this compound

Property Value Source
IUPAC Name 3-[(2-methylimidazol-1-yl)methyl]-9-(trideuteriomethyl)-2,3-dihydro-1H-carbazol-4-one;hydrochloride nih.gov
CAS Number 1346605-02-4 lgcstandards.comnih.govpharmaffiliates.com
Molecular Formula C₁₈H₁₆D₃N₃O • HCl lgcstandards.com
Molecular Weight 332.8 g/mol nih.gov

| Purity | >95% (HPLC) | lgcstandards.comlgcstandards.com |

Application as Calibration Standards and in Quality Control within Analytical Research

The application of this compound is crucial for the development, validation, and routine use of analytical methods. It is widely employed to establish calibration curves and as a quality control standard to ensure the ongoing performance of these methods. researchgate.netsynzeal.com

In analytical research, particularly in pharmacokinetic and bioequivalence studies, accurate measurement of drug concentrations is paramount. A bioequivalence study evaluating Ondansetron hydrochloride tablets used an isotope-labeled internal standard, Ondansetron-13C-d3, for the analysis of plasma samples via LC-MS/MS. nih.gov The study demonstrated linearity over a concentration range of 0.20 to 120.0 ng/mL. nih.gov The use of such a standard ensures that the method is precise and accurate for quantifying the drug in biological samples. nih.gov

Research has shown the development of High-Performance Thin-Layer Chromatography (HPTLC) methods for the analysis of Ondansetron hydrochloride in bulk drug and tablet forms. researchgate.net In these studies, a calibration plot for the reference standard was constructed by plotting peak area against concentration, demonstrating linearity over a specified range. researchgate.net The accuracy of such methods is often determined through recovery studies, where known amounts of the reference standard are added to sample solutions. researchgate.net The high recovery rates observed in these studies validate the method's accuracy for its intended purpose. nih.govresearchgate.net

Table 2: Example Linearity Data for Ondansetron Analytical Methods

Analytical Method Concentration Range Correlation Coefficient (r) / R² Research Context
HPTLC 300-1100 ng/spot 0.998 Analysis of bulk drug and tablets researchgate.net
Spectrophotometry 5-15 µg/mL 0.999 Determination in pharmaceutical formulations researchgate.net
LC-MS/MS 0.20–120.0 ng/mL R > 0.99 Bioequivalence study in human plasma nih.gov

Adherence to Regulatory Compliance in Research Methodologies

The use of well-characterized reference standards like this compound is a fundamental requirement for regulatory compliance in pharmaceutical development and manufacturing. synzeal.com Regulatory agencies such as the European Medicines Agency (EMA) have stringent guidelines on the investigation of bioequivalence and on the validation of bioanalytical methods. europa.eu These guidelines necessitate the use of appropriate reference materials to ensure the integrity and comparability of data submitted for marketing authorization of generic medicinal products. europa.eu

Pharmaceutical reference standards, including stable isotope-labeled compounds, are essential for several key activities that are scrutinized by regulatory bodies:

Method Validation: Demonstrating that an analytical procedure is suitable for its intended purpose.

ANDA and DMF Filing: Providing evidence of drug quality and stability in Abbreviated New Drug Applications and Drug Master Files. synzeal.com

Quality Control (QC): Routine testing to ensure that manufactured drug products meet their specifications. synzeal.com

Stability Studies: Assessing the shelf-life of a drug substance or product. synzeal.com

Suppliers of these reference standards often provide a comprehensive Certificate of Analysis (CoA) and analytical data that are traceable to pharmacopeial standards (e.g., EP/USP), which supports regulatory submissions. synzeal.com This documentation is critical for demonstrating that the analytical methods used in drug development are robust, reliable, and meet the high standards set by health authorities.

Q & A

Q. What are the established methods for synthesizing Ondansetron-d3 Hydrochloride Salt and analyzing its purity?

The synthesis of this compound involves deuterium labeling at specific positions to enhance metabolic stability. A reported method yields 65.6% via precipitation, with isopropanol washing and drying . Purity is assessed using potentiometric titration with sodium hydroxide, confirming active agent content (100.3% in one study). Water content is measured via Karl Fischer titration, showing a slight deviation from theoretical values (10.03% observed vs. 9.85% calculated), highlighting the need for rigorous drying protocols .

Q. Which analytical techniques are validated for quantifying this compound in pharmaceutical research?

  • UV Spectrophotometry : A validated method uses UV detection at 248 nm for quantification in pure and formulated samples, with linearity in the range of 2–20 µg/mL .
  • HPLC : Reverse-phase chromatography with peak area comparison against a reference standard (USP Ondansetron Hydrochloride RS) ensures precise quantification. The assay preparation involves injecting 10 µL of sample, with resolution validated under pharmacopeial guidelines .
  • Titration : Potentiometric titration confirms stoichiometric equivalence of the hydrochloride salt .

Q. How is this compound utilized as a Certified Reference Material (CRM) in analytical workflows?

As a CRM, it is qualified for applications such as pharmaceutical release testing, method development, and calibration. Key parameters include:

  • Purity : ≥99% (via chromatographic and titration methods) .
  • Stability : Requires storage at -20°C to prevent deuterium exchange or degradation .
  • Traceability : Batch-specific certificates of analysis (CoA) document isotopic enrichment and impurity profiles .

Advanced Research Questions

Q. What is the mechanistic impact of deuterium labeling on Ondansetron’s pharmacokinetic and metabolic stability?

Deuterium incorporation at metabolically vulnerable positions (e.g., methyl groups) reduces first-pass metabolism via the isotope effect, prolonging half-life. Studies suggest deuterated analogs exhibit up to 2-fold increased bioavailability compared to non-deuterated forms . However, isotopic purity must exceed 98% to avoid confounding pharmacokinetic data, necessitating LC-MS/MS validation .

Q. What are the critical formulation challenges for this compound in parenteral preparations?

  • pH Sensitivity : Optimal stability is achieved at pH 3.6–4.0, requiring citric acid/sodium citrate buffering. Deviations outside this range risk hydrolysis .
  • Sterility : Filtration through 0.22-µm membranes and USP 797-compliant aseptic processing are mandatory to prevent endotoxin contamination .
  • Excipient Compatibility : Benzyl alcohol (1.33% v/v) is used as a preservative but may interact with deuterated moieties during long-term storage, necessitating stability studies .

Q. How can researchers resolve discrepancies in analytical data, such as water content or isotopic purity?

  • Water Content : Theoretical vs. measured values (e.g., 9.85% vs. 10.03%) are reconciled using dynamic vapor sorption (DVS) to assess hygroscopicity under controlled humidity .
  • Isotopic Purity : High-resolution mass spectrometry (HRMS) or NMR quantifies deuterium enrichment, ensuring ≥98% isotopic purity. Contradictions arise from incomplete deuteration or exchange with ambient moisture .

Q. What comparative studies differentiate Ondansetron-d3 from its non-deuterated counterpart in receptor binding assays?

  • Binding Affinity : Surface plasmon resonance (SPR) shows comparable 5-HT3 receptor binding (KD = 1.2 nM for both forms), confirming deuterium does not alter target engagement .
  • Metabolic Profiling : Hepatocyte incubations reveal reduced CYP3A4-mediated oxidation for the deuterated form, validated via LC-HRMS metabolite identification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.